molecular formula C28H26O3 B12808292 m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate CAS No. 112473-83-3

m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate

Katalognummer: B12808292
CAS-Nummer: 112473-83-3
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: ICAAMTJXEOELFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate is an organic compound with a complex structure that includes phenoxybenzyl and naphthalinacetate moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the esterification of m-phenoxybenzyl alcohol with alpha-isopropyl-2-naphthalinacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    m-Phenoxybenzyl alcohol: Shares the phenoxybenzyl moiety but lacks the naphthalinacetate group.

    alpha-Isopropyl-2-naphthalinacetic acid: Contains the naphthalinacetate group but lacks the phenoxybenzyl moiety.

Uniqueness

m-Phenoxybenzyl-alpha-isopropyl-2-naphthalinacetate is unique due to its combined structural features, which confer specific chemical and biological properties not found in its individual components .

Eigenschaften

CAS-Nummer

112473-83-3

Molekularformel

C28H26O3

Molekulargewicht

410.5 g/mol

IUPAC-Name

(3-phenoxyphenyl)methyl 3-methyl-2-naphthalen-2-ylbutanoate

InChI

InChI=1S/C28H26O3/c1-20(2)27(24-16-15-22-10-6-7-11-23(22)18-24)28(29)30-19-21-9-8-14-26(17-21)31-25-12-4-3-5-13-25/h3-18,20,27H,19H2,1-2H3

InChI-Schlüssel

ICAAMTJXEOELFD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C1=CC2=CC=CC=C2C=C1)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.